Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate
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Overview
Description
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with various functional groups, including a methylsulphonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes, β-naphthol, and dimidone in the presence of a catalyst such as oxalic acid under ultrasonic irradiation . This method is preferred due to its high yield and shorter reaction time. The reaction conditions often include temperatures ranging from 60°C to 80°C and reaction times of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green catalysts and energy sources, such as biodegradable acids and ultrasonic irradiation, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It has been studied for its potential antiallergic properties.
Industry: It is used in the development of dye-sensitized solar cells due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular receptors or enzymes, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-7-(S-methylsulfonimidoyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Other xanthene derivatives : These compounds share a similar core structure but differ in their functional groups.
Uniqueness
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in dye-sensitized solar cells and as a potential antiallergic agent .
Properties
CAS No. |
58762-16-6 |
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Molecular Formula |
C22H25NO5S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-4-5-6-7-8-14-11-16(29(3,23)26)13-18-20(24)17-12-15(22(25)27-2)9-10-19(17)28-21(14)18/h9-13,23H,4-8H2,1-3H3/t29-/m0/s1 |
InChI Key |
RHCXNGOZHHVIAA-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCC1=C2C(=CC(=C1)[S@@](=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Canonical SMILES |
CCCCCCC1=C2C(=CC(=C1)S(=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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